4-(hydroxymethyl)quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

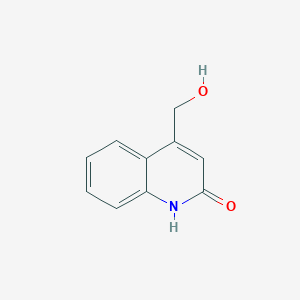

4-(hydroxymethyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinoline core structure with a hydroxymethyl group attached to the fourth position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(hydroxymethyl)quinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The keto group can be reduced to form a hydroxyl group.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(carboxymethyl)quinolin-2(1H)-one.

Reduction: Formation of 4-(hydroxymethyl)quinolin-2(1H)-ol.

Substitution: Formation of various substituted quinolinones depending on the reagents used.

Scientific Research Applications

Synthesis of 4-(Hydroxymethyl)quinolin-2(1H)-one

The synthesis of this compound can be achieved through several methods, including:

- Decarboxylating Cyclization : This environmentally friendly method allows for the synthesis of quinolin-4-ones from readily available isatoic anhydrides and 1,3-dicarbonyl compounds. The reaction occurs in water under mild conditions, producing a variety of quinolinone derivatives with minimal by-products .

- Ring Substitution : Studies have shown that ring-substituted derivatives of 4-hydroxyquinolin-2-one can be synthesized and evaluated for their biological activities such as antifungal and herbicidal properties. This method involves the preparation of various derivatives that can exhibit enhanced biological activity .

Biological Activities

This compound and its derivatives demonstrate a wide range of biological activities:

Antimicrobial Activity

Quinolin-4-one derivatives have been extensively studied for their antimicrobial properties. Several compounds within this class are marketed as antibiotics, including fluoroquinolones like ciprofloxacin and levofloxacin, which are used to treat bacterial infections . Additionally, derivatives have shown antifungal activity against various strains .

Antiviral Properties

The compound has potential applications in antiviral therapy. For instance, elvitegravir, a derivative of quinolin-4-one, is utilized in the treatment of HIV by inhibiting integrase, an essential enzyme for viral replication .

Anticancer Activity

Research indicates that quinolin-2-one derivatives possess anticancer properties. For example, studies have demonstrated that certain derivatives can inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin . The low toxicity and favorable pharmacokinetic profiles make these compounds attractive candidates for further development in cancer therapy .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Antifungal Activity

A study evaluated a series of ring-substituted 4-hydroxyquinolin-2-one derivatives for their antifungal activity against eight fungal strains. The results indicated that certain compounds exhibited significant antifungal effects, correlating structure with activity through lipophilicity measurements .

Antimalarial Effects

A novel quinoline derivative demonstrated larvicidal activity against malaria vectors. The compound exhibited significant toxicity towards mosquito larvae while maintaining low toxicity to non-target organisms, suggesting its potential as an anti-vectorial agent .

Inhibition of Photosynthesis

Another study investigated the photosynthesis-inhibiting activity of synthesized quinoline derivatives using spinach chloroplasts. The results showed that specific compounds could effectively inhibit photosynthetic electron transport, indicating potential agricultural applications as herbicides .

Tables

| Biological Activity | Example Compounds | Applications |

|---|---|---|

| Antimicrobial | Ciprofloxacin | Bacterial infections |

| Antiviral | Elvitegravir | HIV treatment |

| Anticancer | Doxorubicin hybrids | Cancer therapy |

| Antifungal | Ring-substituted derivatives | Fungal infections |

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Quinolin-2(1H)-one: Lacks the hydroxymethyl group at the fourth position.

4-methylquinolin-2(1H)-one: Contains a methyl group instead of a hydroxymethyl group at the fourth position.

4-(aminomethyl)quinolin-2(1H)-one: Contains an aminomethyl group at the fourth position.

Uniqueness

4-(hydroxymethyl)quinolin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Biological Activity

4-(Hydroxymethyl)quinolin-2(1H)-one, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antiproliferative, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features a hydroxymethyl group at the 4-position of the quinoline ring, which significantly influences its biological activity. The structural formula can be represented as follows:

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. A study highlighted its effectiveness against antibiotic-resistant bacterial strains, demonstrating a strong inhibition of bacterial growth. The compound was found to be particularly effective against strains resistant to traditional antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies demonstrated that it effectively inhibited the growth of various fungal strains. The antifungal efficacy was assessed using the broth microdilution method against eight different fungi, with significant inhibition observed in several cases .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 4 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 8 µg/mL |

Antiproliferative Activity

In addition to its antibacterial and antifungal properties, this compound has shown promising antiproliferative effects on mammalian cells. One study reported that the compound inhibits topoisomerase II, leading to moderate antiproliferative activity in cancer cell lines. The mechanism involves the induction of DNA-protein cross-links, which disrupts cellular proliferation .

Case Study: Antiproliferative Effects on Cancer Cell Lines

A notable case study involved testing the compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Studies have explored various derivatives to establish structure-activity relationships (SAR). Modifications at different positions on the quinoline ring can enhance or diminish biological activity. For example, substituents that increase lipophilicity have been correlated with improved antibacterial and antifungal activities .

Properties

IUPAC Name |

4-(hydroxymethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-5-10(13)11-9-4-2-1-3-8(7)9/h1-5,12H,6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAAVJUTJZIVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.